Hydrogen-Bond Donor/Acceptor Balance: Thioamide vs. Amide Class Comparison
In a direct experimental comparison, N,N-dimethylthioformamide (DMTF) formed hydrogen-bonded complexes with thioacetamide with an enthalpy change of −5.8 ± 0.2 kcal/mol—nearly twice the magnitude of the corresponding amide–amide complex (DMF–TA). However, the equilibrium constant for thioamide H-bond formation was ~6-fold smaller than that of the corresponding amide, despite the thioamide possessing a larger proton affinity [1]. This means the thioamide C=S group forms thermodynamically stronger but kinetically less persistent hydrogen bonds than the amide C=O group.
| Evidence Dimension | Hydrogen-bond enthalpy and equilibrium constant |
|---|---|
| Target Compound Data | For thioamide (DMTF): ΔH = −5.8 ± 0.2 kcal/mol with TA; K_eq ~6-fold smaller than amide analog. |
| Comparator Or Baseline | Amide (DMF): ΔH ~ −2.9 kcal/mol with TA (estimated from 'almost 2× larger' for thioamide); K_eq ~6-fold larger than thioamide analog. |
| Quantified Difference | Thioamide H-bond enthalpy approximately 2× larger; equilibrium constant approximately 6× smaller. |
| Conditions | Near-IR absorption spectroscopy; N,N-dimethylthioformamide (DMTF) and N,N-dimethylformamide (DMF) with thioacetamide (TA) as proton donor, in nonpolar medium. |
Why This Matters
For procurement decisions in structural biology or medicinal chemistry, this quantitatively distinct H-bond profile means the thioamide cannot be replaced by the amide without altering binding thermodynamics and kinetics.
- [1] A comparative study on the hydrogen bonding ability of amide and thioamide using near IR spectroscopy. Journal of Molecular Structure. 1998;471(1-3):79-87. doi:10.1016/S0022-2860(98)00488-8. View Source
